REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([S:13]([OH:16])(=O)=[O:14])=[CH:10]2)=[CH:5][CH:4]=1.[Na].S(Cl)([Cl:20])=O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([S:13]([Cl:20])(=[O:16])=[O:14])=[CH:10]2)=[CH:5][CH:4]=1 |^1:16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with vigorous bubbling
|
Type
|
CUSTOM
|
Details
|
resulting
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted in EtOAc
|
Type
|
WASH
|
Details
|
washed successively with water (2×), 1 N HCl solution and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.2 mmol | |
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |